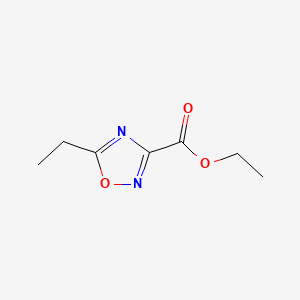

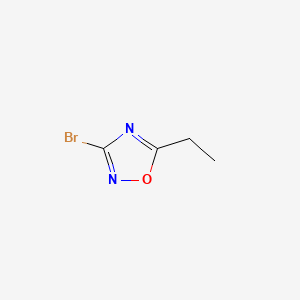

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a compound with the CAS Number: 1245645-77-5 . It has a molecular weight of 170.17 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

1,2,4-oxadiazoles, such as Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

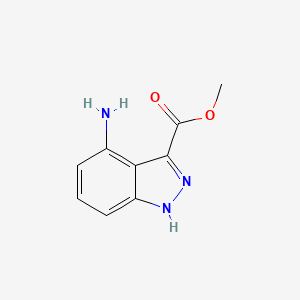

Molecular Structure Analysis

The Inchi Code of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is 1S/C7H10N2O3/c1-3-5-8-6 (9-12-5)7 (10)11-4-2/h3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.

Physical And Chemical Properties Analysis

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: is utilized in the synthesis of compounds with potential medicinal properties. Its structure is conducive to forming derivatives that can act as anti-infective agents . The oxadiazole ring is a common motif in pharmaceuticals due to its resemblance to biologically relevant heterocycles.

Agriculture

In agriculture, this compound serves as a precursor for the synthesis of pesticides and herbicides. The oxadiazole derivatives are known for their role in disrupting the life cycle of pests and thus protecting crops . They can improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .

Material Science

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: contributes to the development of novel materials. Its derivatives can be used to create polymers with specific characteristics like increased thermal stability or unique electronic properties, which are valuable in the production of advanced materials .

Environmental Science

This compound is also significant in environmental science research. It can be involved in the study of nitrogen-rich compounds that have a lower environmental impact when they decompose, releasing nitrogen gas instead of harmful substances .

Biochemistry

In biochemistry, Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is used to study enzyme inhibition and receptor binding due to its structural similarity to nucleotides and amino acids. It can be a valuable tool in understanding biochemical pathways and designing inhibitors for enzymes .

Pharmacology

Pharmacologically, the compound’s derivatives can be explored for their therapeutic potential. They are investigated for their activity against various pathogens and diseases, including their mode of action at the molecular level through techniques like molecular docking .

Safety and Hazards

The safety information for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXGONDMMURUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676394 |

Source

|

| Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

CAS RN |

1245645-77-5 |

Source

|

| Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)